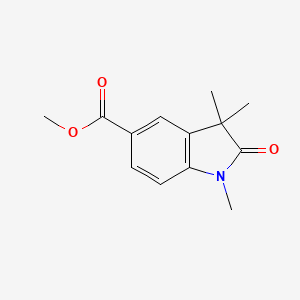

Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1,3,3-trimethyl-2-oxoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2)9-7-8(11(15)17-4)5-6-10(9)14(3)12(13)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWJMLXPUZSJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008899 | |

| Record name | Methyl 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896161-14-1 | |

| Record name | Methyl 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole structure. For this specific compound, the reaction involves the use of methyl 3,3-dimethyl-2-oxindole-5-carboxylate as a starting material, which undergoes methylation and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the oxindole ring to more saturated structures.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted oxindoles, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Anticancer Activity

Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate has been investigated for its potential anticancer properties. Research indicates that compounds with oxindole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxindole have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells .

Synthesis of Bioactive Molecules

This compound serves as a precursor for synthesizing other bioactive molecules. It can be modified to create derivatives that may enhance pharmacological activity or reduce side effects. For example, it has been utilized in the synthesis of indole-based compounds, which are known for their diverse biological activities including anti-inflammatory and antimicrobial properties .

Case Study 1: Synthesis of Antineoplastic Agents

A study demonstrated the synthesis of methyl (Z)-3-[[4-[methyl[2-(4-methyl-l-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib), a compound derived from this compound. The synthesis involved multiple steps including acylation and cyclization reactions that yielded high purity products suitable for further biological evaluation .

Case Study 2: Structure-Activity Relationship Studies

Another investigation focused on the structure-activity relationships (SAR) of oxindole derivatives, including this compound. The study revealed that modifications at specific positions on the oxindole ring significantly influenced the compounds' anticancer activity and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological pathways and cellular processes .

Comparison with Similar Compounds

Key Structural Features of Analogs

The following compounds share ester functionalities but differ in core heterocyclic structures and substituents:

Comparative Analysis of Properties

Oxadiazole analogs (e.g., Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) are metabolically stable due to their electron-deficient heterocyclic core, making them suitable for drug design . Pyridine derivatives (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) benefit from the electron-withdrawing effects of Cl and CF3 groups, enhancing reactivity in nucleophilic substitutions . Benzothiophene analogs (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate) offer sulfur-based conjugation pathways, useful in materials science and photochemistry .

Functional Group Impact: Ester groups in all compounds enable hydrolysis-dependent prodrug activation or degradation. Electron-withdrawing groups (Cl, CF3) in pyridine derivatives enhance stability under acidic conditions compared to oxindole or oxadiazole analogs .

Challenges in Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) may overlook critical differences in electronic or steric profiles. For example:

- The oxindole core’s hydrogen-bonding capacity differs markedly from pyridine’s electron-deficient system, leading to divergent biological outcomes despite shared ester groups.

- Dissimilarity in metabolic pathways (e.g., amino group oxidation in benzothiophene vs. methyl ester hydrolysis in oxindole) affects pharmacokinetics .

Biological Activity

Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate is an oxindole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities supported by recent research findings.

This compound has the molecular formula and a molecular weight of approximately 233.26 g/mol . The compound is characterized by the presence of an oxindole core, which is known for its diverse biological activities.

Synthesis Methods:

The synthesis of this compound can be achieved through various methods involving cyclization reactions of isatin derivatives. These methods often utilize reagents such as lithium bis(trimethylsilyl)amide (LiHMDS) for alkylation processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies: The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated an IC50 value in the low micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cell lines .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers in cellular models .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies reported that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies and Research Findings

| Study | Findings | Cell Line/Model | IC50/Activity |

|---|---|---|---|

| Study 1 | Significant cytotoxicity | MCF-7 (breast cancer) | IC50 = 17 nM |

| Study 2 | Anti-inflammatory effects observed | RAW 264.7 macrophages | Inhibition of TNF-alpha production |

| Study 3 | Antimicrobial activity noted | Staphylococcus aureus | MIC = 4 µg/mL |

These findings underscore the multifaceted biological activities of this compound and its potential applications in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.